An In-Depth Technical Guide to 3-Amino-2-methylbenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Amino-2-methylbenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methylbenzoic acid, also known as 3-amino-o-toluic acid, is a versatile aromatic amino acid derivative that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a methyl group on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3-Amino-2-methylbenzoic acid, with a particular focus on its relevance in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Amino-2-methylbenzoic acid is fundamental to its application in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 52130-17-3 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 178-181 °C | [2] |
| Boiling Point | 347.3 ± 30.0 °C at 760 mmHg | |
| Density | ~1.3 ± 0.1 g/cm³ |
Solubility
The solubility of 3-Amino-2-methylbenzoic acid has been systematically studied in various solvents at different temperatures. A comprehensive dataset reveals its solubility increases with temperature in all tested solvents. Generally, it exhibits higher solubility in alcohols and esters compared to water and acetonitrile. This information is critical for designing purification protocols, particularly recrystallization, and for selecting appropriate solvent systems for chemical reactions.
A detailed study using a gravimetric method determined the solid-liquid equilibrium in twelve different monosolvents from 288.15 K to 328.15 K. The data indicates that in most alcohol solvents, solubility is positively correlated with the polarity of the solvent, following the "like dissolves like" principle. However, isopropyl alcohol and 2-butanol show deviations due to their high hydrogen bond acceptor propensity.
Acidity (pKa)
Spectral Data and Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 3-Amino-2-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For 3-Amino-2-methylbenzoic acid, the expected signals would include:
-
A singlet for the methyl group protons.
-
Signals for the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the positions of the amino, methyl, and carboxylic acid groups.
-
A broad singlet for the amino group protons.
-
A broad singlet for the carboxylic acid proton, typically appearing far downfield.
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of 3-Amino-2-methylbenzoic acid would show distinct signals for the methyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-2-methylbenzoic acid displays characteristic absorption bands that correspond to its functional groups. Key peaks include:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, indicative of the primary amine. A reported spectrum shows a peak at 3244 cm⁻¹ (νN-H)[3].
-
C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. A reported spectrum shows a peak at 1724 cm⁻¹ (νC=O, acid)[3].
-
C-N stretching: An absorption in the region of 1250-1350 cm⁻¹ for the aromatic amine. A reported spectrum shows a peak at 1284 cm⁻¹ (νC-N, aromatic amine)[3].
-
O-H stretching: A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 3-Amino-2-methylbenzoic acid (151.16). Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45). The presence of the amino and methyl groups will also influence the fragmentation, leading to characteristic daughter ions.
Synthesis of 3-Amino-2-methylbenzoic Acid
The most common and well-documented method for the synthesis of 3-Amino-2-methylbenzoic acid is the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid.
Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid
This method is widely employed due to its high efficiency and relatively clean reaction profile. The process involves the reduction of the nitro group to an amino group using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[3]
Experimental Protocol:
-
Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent, such as ethyl acetate, in a reaction vessel.[3]
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[3]
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) for a sufficient period, typically around 15 hours, to ensure complete reduction.[3]
-
Work-up: After the reaction is complete, remove the catalyst by filtration. The solvent is then removed under reduced pressure to yield the crude product.[3]
-
Purification: The crude 3-Amino-2-methylbenzoic acid can be purified by column chromatography or recrystallization to obtain a high-purity product.[3]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Solvent: Ethyl acetate is a good solvent for both the starting material and the product, and it is relatively easy to remove after the reaction.
-
Hydrogen Source: Hydrogen gas is the reducing agent in this catalytic reaction. The pressure of hydrogen can influence the reaction rate.
Alternative Synthetic Routes
While catalytic hydrogenation is the most prevalent method, other synthetic strategies for the preparation of aminobenzoic acids exist, which could potentially be adapted for 3-Amino-2-methylbenzoic acid. These include:
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5] Starting from a suitable phthalimide derivative, Hofmann rearrangement can yield an aminobenzoic acid.[4]
-
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine. This provides another route from a carboxylic acid derivative to an amine.
-
Sandmeyer Reaction: While typically used to replace an amino group, variations of the Sandmeyer reaction can be employed to introduce other functional groups that can subsequently be converted to an amino group.[6]
Chemical Reactivity and Key Reactions
The dual functionality of 3-Amino-2-methylbenzoic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows for a wide range of chemical transformations.
Reactions of the Amino Group
-
Amide Coupling: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceuticals. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions (Sandmeyer reactions) to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups.[6]
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other esterification agents like diazomethane or alkyl halides after conversion to the carboxylate salt.
-
Amide Formation: As mentioned above, the carboxylic acid can be activated and reacted with an amine to form an amide bond.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development and Organic Synthesis
3-Amino-2-methylbenzoic acid is a highly sought-after intermediate in the pharmaceutical industry, primarily for the synthesis of anti-inflammatory and analgesic medications.[7] Its structural features allow for its incorporation into complex molecular scaffolds that exhibit biological activity.
Role as a Pharmaceutical Intermediate
A notable application of 3-Amino-2-methylbenzoic acid is in the synthesis of precursors for important drugs. For instance, it is a key starting material in some synthetic routes leading to Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. While the direct synthesis of Lenalidomide from 3-Amino-2-methylbenzoic acid is not the most common industrial route, its structural similarity to key intermediates highlights its potential in the development of analogous compounds. The synthesis of Lenalidomide typically involves the condensation of a derivative of 2-bromomethyl-3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione, followed by reduction of the nitro group.[8][9]
Use in Agrochemicals and Dyes
The versatile reactivity of 3-Amino-2-methylbenzoic acid also makes it a valuable precursor in the synthesis of certain agrochemicals and dyes. The amino and carboxylic acid groups can be modified to introduce desired properties for these applications.
Safety and Handling
3-Amino-2-methylbenzoic acid is classified as an irritant. It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
Store the compound in a tightly closed container in a dry and well-ventilated place.
Conclusion
3-Amino-2-methylbenzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique combination of functional groups allows for a wide array of chemical transformations, making it a key building block in the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the quest for new therapeutic agents.
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